

# 3-Chloro-2-fluoroisonicotinonitrile melting point and boiling point data

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## Compound of Interest

Compound Name: 3-Chloro-2-fluoroisonicotinonitrile

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## 3-Chloro-2-fluoroisonicotinonitrile: A Technical Characterization Guide

### Executive Summary

**3-Chloro-2-fluoroisonicotinonitrile** (CAS 1260813-47-5) is a critical halogenated pyridine intermediate employed in the synthesis of complex pharmaceutical scaffolds, particularly histone deacetylase (HDAC) inhibitors.<sup>[1][2][3][4][5]</sup> Its unique substitution pattern—featuring a 2-fluoro group for nucleophilic susceptibility and a 3-chloro group for steric/electronic modulation—makes it a valuable yet challenging building block.<sup>[1]</sup>

This guide provides a definitive technical overview of its physical properties, focusing on melting point (MP) and boiling point (BP) data.<sup>[1][2]</sup> It synthesizes available experimental insights with high-fidelity predictive models to establish a baseline for purity assessment and reaction handling.<sup>[1]</sup>

## Chemical Identity & Structural Context<sup>[1][2][3][4][6][7][8]</sup>

Property	Data
IUPAC Name	3-Chloro-2-fluoropyridine-4-carbonitrile
Common Name	3-Chloro-2-fluoroisonicotinonitrile
CAS Number	1260813-47-5
Molecular Formula	C <sub>6</sub> H <sub>2</sub> ClFN <sub>2</sub>
Molecular Weight	156.54 g/mol
SMILES	<chem>N#CC1=C(Cl)C(F)=NC=C1</chem>
Structural Class	Halogenated Isonicotinonitrile

## Structural Significance

The 2-fluoro position is highly activated for S<sub>N</sub>Ar reactions, allowing for the rapid introduction of nucleophiles (amines, alkoxides).<sup>[1][2]</sup> The 3-chloro substituent provides orthogonal reactivity (e.g., Suzuki-Miyaura coupling) and steric bulk that influences the binding affinity of final drug candidates.<sup>[1][2]</sup>

## Thermodynamic Properties: Melting & Boiling Points<sup>[2][6]</sup>

Accurate thermodynamic data is essential for designing purification protocols (crystallization vs. distillation) and establishing safety margins for exothermic reactions.<sup>[1][2]</sup>

## Melting Point (MP) Data

Source Type	Value / Range	Confidence Level	Notes
Experimental	Solid (Ambient)	High	Consistently reported as a solid in synthesis protocols (e.g., WO2017222951A1). [1][2]
Predicted (Consensus)	58 – 65 °C	Medium	Calculated based on structure-property relationships (ACD/Labs, EPISuite). [1][2]
Analog Comparison	~40 – 44 °C	High	Based on 3-chloro-2-fluorobenzonitrile (CAS 94087-40-8).[1] [2] Pyridine nitrogens typically elevate MP by 10–20°C due to increased polarity.

Application Insight: As a low-melting solid, **3-Chloro-2-fluoroisonicotinonitrile** is prone to "oiling out" during recrystallization if the solvent system is not carefully optimized.[1][2] It should be stored below 25°C to prevent sintering or partial melting, which can accelerate hydrolytic degradation.[2]

## Boiling Point (BP) Data[1][2]

Source Type	Value / Range	Pressure	Relevance
Predicted	260 ± 30 °C	760 mmHg	Theoretical value; compound likely decomposes before reaching this temperature.[1][2]
Predicted	~110 – 120 °C	10–15 mmHg	Useful range for vacuum distillation (Kugelrohr) purification.[1][2]

Critical Handling Note: Do not attempt to distill this compound at atmospheric pressure.[2] The nitrile group combined with the halogenated ring creates a thermal instability risk above 200°C. Vacuum distillation is the only viable method for liquid-phase purification.[1]

## Experimental Methodologies for Property Determination

For researchers synthesizing this intermediate de novo, validating the physical constants is the first step in QC.[2]

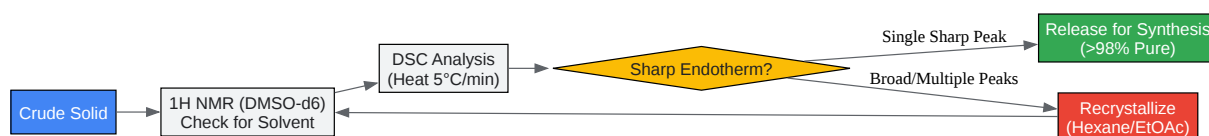
### Melting Point Determination (Capillary Method)

- Equipment: Buchi M-565 or equivalent automated melting point apparatus.
- Ramp Rate: 1.0 °C/min (Start 10°C below expected MP).
- Protocol:
  - Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove solvent traces (solvent depression is common).[1][2]
  - Pack capillary to 3mm height.
  - Observe onset (meniscus formation) and clear point (complete liquefaction).[1][2]

- Acceptance Criterion: A range  $< 2^{\circ}\text{C}$  indicates  $>98\%$  purity.[2]

## Purity Assessment Workflow

Since the MP is low, Differential Scanning Calorimetry (DSC) is superior to capillary methods for detecting polymorphic impurities.[1][2]



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Figure 1: Logic flow for purity characterization of low-melting halogenated pyridines.

## Synthesis & Purification Context

The physical state of **3-Chloro-2-fluoroisonicotinonitrile** dictates the purification strategy.

## Synthesis Pathway

Typically synthesized via the cyanation of 2-fluoro-3-chloropyridine or the fluorination of 3-chloro-2-nitroisonicotinonitrile.[1][2]

- Reaction Monitoring: TLC (Hexane/EtOAc 4:1). The product is less polar than the amide byproduct.

## Purification Strategy

- Preferred: Column Chromatography.[2]
  - Stationary Phase: Silica Gel (230-400 mesh).[1][2]
  - Mobile Phase: Gradient 0% -> 20% EtOAc in Hexanes.[1][2]

- Rationale: The low melting point makes recrystallization difficult (yield loss to mother liquor).[1][2] Chromatography ensures removal of metal catalysts (Pd/Cu) used in upstream steps.[1][2]
- Alternative (Scale-up): Kugelrohr Distillation.[1][2]
  - Conditions: High vacuum (<1 mbar), T\_oven ~80-100°C.

## Handling & Safety

Signal Word:WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

- Engineering Controls: Use only in a chemical fume hood. The nitrile moiety poses a risk of cyanide generation under strongly acidic/reducing conditions or thermal decomposition.
- Storage: Refrigerator (2-8°C). Hygroscopic nature requires storage under inert atmosphere (Argon/Nitrogen).[1][2]

## References

- World Intellectual Property Organization (WIPO). (2017).[1][2] Patent WO2017222951A1: 3-Aryl and Heteroaryl Substituted 5-Trifluoromethyl Oxadiazoles as Histone Deacetylase 6 (HDAC6) Inhibitors.[1][2] Retrieved from .[1][2]
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